![molecular formula C7H6N4 B1312107 2-ethyl-1H-imidazole-4,5-dicarbonitrile CAS No. 57610-38-5](/img/structure/B1312107.png)
2-ethyl-1H-imidazole-4,5-dicarbonitrile
Overview
Description
2-ethyl-1H-imidazole-4,5-dicarbonitrile is a compound with the molecular formula C7H6N4 . It has a molecular weight of 146.15 .
Synthesis Analysis
The synthesis of 2-ethyl-1H-imidazole-4,5-dicarbonitrile involves several steps . The exact methods and conditions for the synthesis are not available in the search results.Molecular Structure Analysis
The molecular structure of 2-ethyl-1H-imidazole-4,5-dicarbonitrile is characterized by an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .Chemical Reactions Analysis
The specific chemical reactions involving 2-ethyl-1H-imidazole-4,5-dicarbonitrile are not detailed in the search results .Physical And Chemical Properties Analysis
2-ethyl-1H-imidazole-4,5-dicarbonitrile is a solid substance . It has a melting point of 172-175°C . The compound has a density of 1.27g/cm3 and a boiling point of 499.2°C at 760 mmHg . Its flash point is 155.5°C .Scientific Research Applications
Proteomics Research
“2-ethyl-1H-imidazole-4,5-dicarbonitrile” is mentioned as a product used in proteomics research, which involves the study of proteomes and their functions .
Material Fabrication
It may be used to fabricate devices with organic/metal-nanocluster layers interposed between two electrodes by a vacuum evaporation method .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-7-10-5(3-8)6(4-9)11-7/h2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGUQPNUGTYMCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40413973 | |
Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>21.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818741 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
CAS RN |
57610-38-5 | |
Record name | 2-ethyl-1H-imidazole-4,5-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40413973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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